N-ethyl-1,3-dimethyl-6-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-ETHYL-1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups
Preparation Methods
The synthesis of N4-ETHYL-1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often involve the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
N~4~-ETHYL-1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-ETHYL-1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as an antileishmanial and antimalarial agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-ETHYL-1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or receptors, disrupting essential pathways and leading to its therapeutic effects. For example, its antimalarial activity may be attributed to its ability to interfere with the parasite’s metabolic processes, while its antimicrobial properties may result from disrupting bacterial cell wall synthesis or function.
Comparison with Similar Compounds
N~4~-ETHYL-1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared to other pyrazolo[3,4-b]pyridine derivatives, such as those bearing benzenesulfonamide or trifluoromethyl groups These similar compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C24H24N4O |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-ethyl-1,3-dimethyl-6-(4-methylphenyl)-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O/c1-5-28(19-9-7-6-8-10-19)24(29)20-15-21(18-13-11-16(2)12-14-18)25-23-22(20)17(3)26-27(23)4/h6-15H,5H2,1-4H3 |
InChI Key |
BOVNCJINMYFWSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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